Cas no 101421-74-3 (Quinazolin-8-amine)
Quinazolin-8-amine Chemical and Physical Properties
Names and Identifiers
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- Quinazolin-8-amine
- 8-Quinazolinamine
- Phthalazin-5-ylamine
- 8-aminoquinazoline
- Chinazolin-8-ylamin
- quinazolin-8-ylamine
- 8-Quinazolinamine (9CI)
- 101421-74-3
- AB49290
- AKOS006289812
- SY244955
- AC-17656
- A897165
- P16801
- DTXSID40462901
- CS-0187623
- SCHEMBL2008884
- MFCD09029725
- BEA42174
- PDLQGOYYXRNZOD-UHFFFAOYSA-N
- AS-53640
- quinazoline, 8-amino-
-
- MDL: MFCD09029725
- Inchi: 1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2
- InChI Key: PDLQGOYYXRNZOD-UHFFFAOYSA-N
- SMILES: N1C=NC=C2C=CC=C(C=12)N
Computed Properties
- Exact Mass: 145.06400
- Monoisotopic Mass: 145.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 423.2±20.0 °C at 760 mmHg
- Flash Point: 239.3±9.0 °C
- PSA: 51.80000
- LogP: 1.79320
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Quinazolin-8-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Quinazolin-8-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinazolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011772-5g |
Quinazolin-8-amine |
101421-74-3 | 95% | 5g |
$2376.00 | 2023-09-04 | |
| Chemenu | CM142824-1g |
quinazolin-8-amine |
101421-74-3 | 95% | 1g |
$888 | 2021-08-05 | |
| Chemenu | CM142824-250mg |
quinazolin-8-amine |
101421-74-3 | 95% | 250mg |
$199 | 2023-02-19 | |
| Chemenu | CM142824-1g |
quinazolin-8-amine |
101421-74-3 | 95% | 1g |
$497 | 2023-02-19 | |
| eNovation Chemicals LLC | Y1002641-5g |
Quinazolin-8-amine |
101421-74-3 | 95% | 5g |
$2200 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA094-200mg |
Quinazolin-8-amine |
101421-74-3 | 95+% | 200mg |
1175.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA094-50mg |
Quinazolin-8-amine |
101421-74-3 | 95+% | 50mg |
469.0CNY | 2021-07-14 | |
| abcr | AB504940-100mg |
Quinazolin-8-amine; . |
101421-74-3 | 100mg |
€299.60 | 2025-04-22 | ||
| abcr | AB504940-250mg |
Quinazolin-8-amine; . |
101421-74-3 | 250mg |
€454.80 | 2025-04-22 | ||
| abcr | AB504940-1g |
Quinazolin-8-amine; . |
101421-74-3 | 1g |
€1142.90 | 2025-04-22 |
Quinazolin-8-amine Suppliers
Quinazolin-8-amine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Quinazolin-8-amine
Quinazolin-8-amine: A Comprehensive Overview of CAS No. 101421-74-3
Quinazolin-8-amine, with the CAS number 101421-74-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 8-Aminoquinazoline, is a member of the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The unique structural features of quinazolin-8-amine make it an attractive scaffold for the development of various therapeutic agents.
The chemical structure of quinazolin-8-amine consists of a quinazoline core with an amino group at the 8-position. This arrangement provides a platform for further functionalization, enabling the synthesis of derivatives with diverse biological activities. Recent studies have highlighted the potential of quinazolin-8-amine and its derivatives in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of cancer research, quinazolin-8-amine has shown promise as a lead compound for the development of targeted therapies. One notable application is in the inhibition of tyrosine kinases, which are key enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of quinazolin-8-amine exhibited potent inhibitory activity against epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.
Beyond cancer, quinazolin-8-amine has also been explored for its potential in neurodegenerative disorders. Research has indicated that compounds derived from this scaffold can modulate various signaling pathways implicated in neurodegeneration, such as those involving glutamate receptors and oxidative stress. A recent study in the European Journal of Medicinal Chemistry demonstrated that specific quinazolin-8-amine derivatives effectively reduced neurotoxicity and improved cognitive function in animal models of Alzheimer's disease.
Infectious diseases represent another area where quinazolin-8-amine has shown therapeutic potential. Studies have explored its antiviral and antibacterial properties, with some derivatives exhibiting activity against a range of pathogens. For example, a publication in Antimicrobial Agents and Chemotherapy reported that certain quinazolin-8-amine-based compounds displayed significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
The synthetic accessibility of quinazolin-8-amine further enhances its utility as a starting material for drug discovery. Various synthetic routes have been developed to produce this compound and its derivatives efficiently. One common approach involves the condensation of anthranilic acid or its esters with urea or thiourea, followed by cyclization to form the quinazoline ring. These methods provide a robust foundation for the large-scale synthesis required for preclinical and clinical studies.
Clinical trials involving compounds derived from quinazolin-8-amine have yielded promising results. For instance, gefitinib, an EGFR inhibitor based on a quinazoline scaffold, has been approved for the treatment of non-small cell lung cancer (NSCLC). Similarly, other quinazoline-based drugs are currently undergoing clinical evaluation for various indications, including chronic myeloid leukemia (CML) and glioblastoma.
The pharmacokinetic properties of quinazolin-8-amine-based compounds are also an important consideration in their development as therapeutic agents. Studies have shown that these compounds generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, optimizing these properties remains a key challenge in drug design to ensure optimal efficacy and safety.
In conclusion, Quinazolin-8-amine, with its CAS number 101421-74-3, represents a valuable scaffold for the development of novel therapeutic agents. Its structural versatility, coupled with its broad spectrum of biological activities, makes it an attractive target for ongoing research in medicinal chemistry and pharmaceutical science. As new derivatives continue to be synthesized and evaluated, the potential applications of this compound are likely to expand further, contributing to advancements in healthcare and disease management.
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